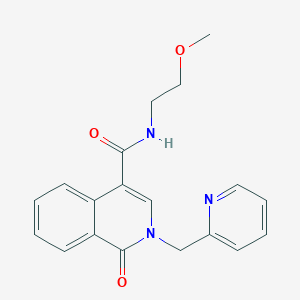![molecular formula C18H13ClN4O B11027524 3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one](/img/structure/B11027524.png)
3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]quinazolin-4(3H)-one: quinazolin-4-one , belongs to the quinazoline family. It features a quinazolinone core with a pyrazole ring substitution. The compound’s structure is characterized by a quinazoline scaffold fused with a pyrazole moiety, resulting in intriguing pharmacological properties.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for quinazolin-4-one. One notable method involves microwave-assisted, base-promoted, metal-free synthesis. Starting from 2-aminobenzonitrile and carbonyl compounds, this concise and convergent approach yields the desired product in good to excellent yields .
b. Reaction Conditions: The microwave-assisted synthesis typically employs mild reaction conditions, such as alkaline catalysis, solvent-free conditions, and absence of oxidizing agents. These features contribute to its green and sustainable profile.
c. Industrial Production: While industrial-scale production methods may vary, the microwave-assisted route provides a foundation for efficient large-scale synthesis.
Chemical Reactions Analysis
Quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-4,6-diones.
Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinones.
Substitution: Substituents on the phenyl ring influence reactivity. Common reagents include bases, reducing agents, and electrophiles. Major products depend on reaction conditions and substituents.
Scientific Research Applications
a. Medicinal Chemistry: Quinazolin-4-one derivatives exhibit diverse biological activities, including:
Anticancer: Some derivatives display promising antitumor effects.
Antimicrobial: Quinazolin-4-one analogs exhibit antibacterial and antifungal properties.
Kinase Inhibitors: Certain derivatives target kinases involved in cancer signaling pathways.
b. Industry: Quinazolin-4-one derivatives find applications in:
Agrochemicals: As fungicides and herbicides.
Materials Science: As intermediates for functional materials.
Mechanism of Action
The precise mechanism of quinazolin-4-one’s effects varies based on specific derivatives. common targets include kinases, enzymes, and receptors. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Quinazolin-4-one stands out due to its unique combination of quinazoline and pyrazole moieties. Similar compounds include other quinazolines, pyrazoles, and related heterocycles.
Properties
Molecular Formula |
C18H13ClN4O |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]quinazolin-4-one |
InChI |
InChI=1S/C18H13ClN4O/c1-11-16(12-6-8-13(19)9-7-12)17(22-21-11)23-10-20-15-5-3-2-4-14(15)18(23)24/h2-10H,1H3,(H,21,22) |
InChI Key |
QJGIDFYVXLMGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N2C=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-{[(2-chlorophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11027444.png)
![(1Z)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027450.png)
![N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11027451.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11027458.png)
![12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11027459.png)
![N-{2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B11027467.png)
![methyl 4-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B11027495.png)
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11027503.png)
![5-methoxy-8,8-dimethyl-4-propyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B11027504.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide](/img/structure/B11027511.png)
![methyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11027512.png)

![4-(3-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11027517.png)
![N-(4-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11027532.png)
